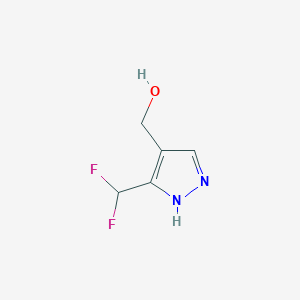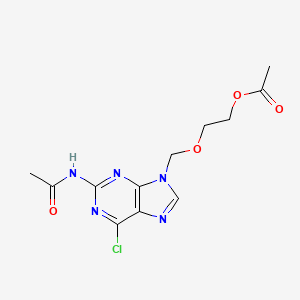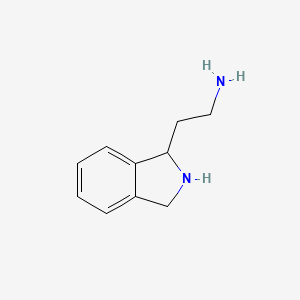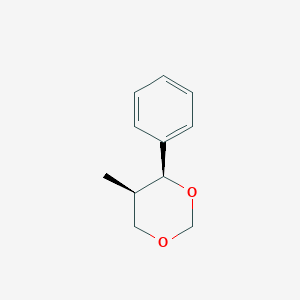![molecular formula C13H11ClF2N2O3 B13348274 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13348274.png)
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine is an organic compound with the molecular formula C13H11ClF2N2O3. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a benzyl ether moiety containing fluorine and methoxy groups. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,6-difluoro-3,5-dimethoxybenzyl alcohol and 2-chloropyrimidine.
Etherification: The benzyl alcohol is reacted with 2-chloropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the desired ether linkage.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chloro group or to modify the benzyl ether moiety.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Aldehydes or carboxylic acids derived from the methoxy groups.
Reduction: Dechlorinated or modified benzyl ether derivatives.
科学的研究の応用
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine involves its interaction with specific molecular targets. The chloro group and the benzyl ether moiety allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in drug discovery and development.
類似化合物との比較
Similar Compounds
- 2-Chloro-5-[(2,6-difluorobenzyl)oxy]pyrimidine
- 2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine
- 2-Chloro-5-[(2,6-difluoro-3-methoxybenzyl)oxy]pyrimidine
Uniqueness
2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine is unique due to the combination of its chloro, difluoro, and dimethoxy substituents. This unique structure imparts specific chemical and biological properties, making it distinct from other similar compounds. The presence of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups allows for fine-tuning of its reactivity and interactions with biological targets.
特性
分子式 |
C13H11ClF2N2O3 |
|---|---|
分子量 |
316.69 g/mol |
IUPAC名 |
2-chloro-5-[(2,6-difluoro-3,5-dimethoxyphenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C13H11ClF2N2O3/c1-19-9-3-10(20-2)12(16)8(11(9)15)6-21-7-4-17-13(14)18-5-7/h3-5H,6H2,1-2H3 |
InChIキー |
MPEDHDUVHOZARG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1F)COC2=CN=C(N=C2)Cl)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B13348206.png)


![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)



![2-(2-Acetyl-1,2-dihydroisoquinolin-1-yl)-1-(5-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[2,3-b]quinoxalin-1-yl)ethanone](/img/structure/B13348256.png)
![5a,6,7,8,9,9a-Hexahydrodibenzo[b,d]furan-4-ol](/img/structure/B13348257.png)

![tert-Butyl 2-(hydroxymethyl)-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13348263.png)
![3-({[3-(2-Chloro-4-nitrophenoxy)propyl]carbamoyl}amino)benzenesulfonyl fluoride](/img/structure/B13348271.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;iodomethane](/img/structure/B13348282.png)

